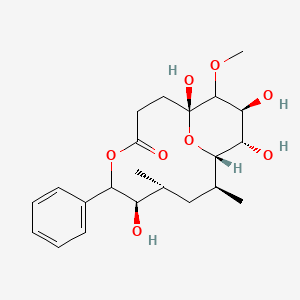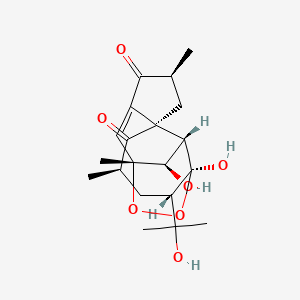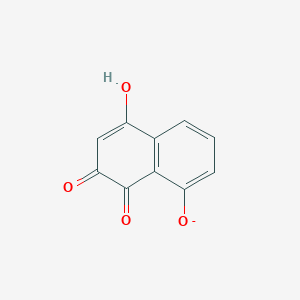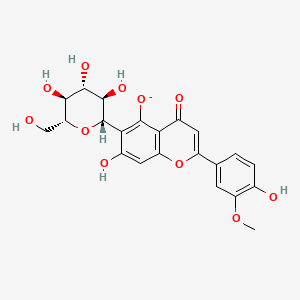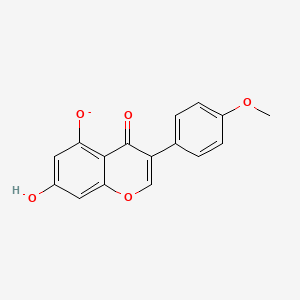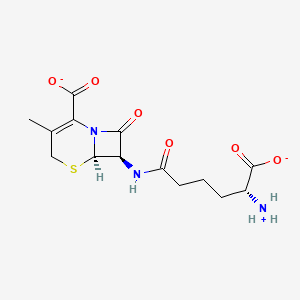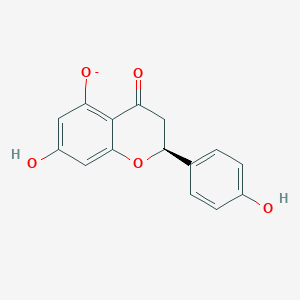
PC(P-16:0/20:4(5Z,8Z,11Z,14Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1Z)-hexadecenyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a 1-O-(alk-1-enyl)-2-O-acyl-sn-glycero-3-phosphocholine in which the alk-1-enyl and acyl groups are specified as (1Z)-hexadecenyl and arachidonoyl respectively. It derives from an arachidonic acid.
Aplicaciones Científicas De Investigación
1. Metabolomics and Biomarker Discovery
PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) has been identified as a significant metabolite in the plasma of mice during the onset and development of lung carcinoma. It is involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid, suggesting its potential role as a biomarker for lung carcinoma and its utility in understanding the metabolic alterations associated with the disease (Wu, Chen, Li, & Liu, 2018).
2. Materials Science and Engineering
In the realm of materials science, PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) may not be directly studied, but the principles of phononic crystals (PCs) and pervious concrete (PC) offer insights into how molecular structures and material compositions like PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) can influence the properties and applications of engineered materials. Phononic crystals, for example, have been shown to be tunable via ferroelectric phase transitions, which could have implications for designing materials with specific acoustic properties (Chaowei et al., 2015). Similarly, studies on pervious concrete (PC) explore how variations in aggregate sizes, porosities, and water-binder ratios affect the material's strength, permeability, and freeze-thaw durability, potentially offering analogies for how molecular variations in compounds like PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) could affect their physical and chemical properties (Liu, Luo, Wei, & Yu, 2018).
3. Computational and Data Sciences
The application of principal component analysis (PCA) in studies, such as in the optimization of mixture designs for polymer concrete or in the analysis of multivariate data in various scientific fields, provides a methodological framework that could be applicable in the analysis of complex data sets involving PC(P-16:0/20:4(5Z,8Z,11Z,14Z)). For instance, PCA has been utilized to optimize the mixture design of polymer concrete by evaluating its mechanical behavior under different conditions, which could be analogous to studying the physicochemical properties of PC compounds under varying biological or environmental conditions (Jafari, Tabatabaeian, Joshaghani, & Ozbakkaloglu, 2018).
Propiedades
Número CAS |
84460-45-7 |
|---|---|
Nombre del producto |
PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) |
Fórmula molecular |
C44H80NO7P |
Peso molecular |
766.1 g/mol |
Nombre IUPAC |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,36,39,43H,6-13,15,17-19,21,23,26-28,30,32-35,37-38,40-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-,39-36-/t43-/m1/s1 |
Clave InChI |
IOYKZPNDXIIXLN-LOQSCQKMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



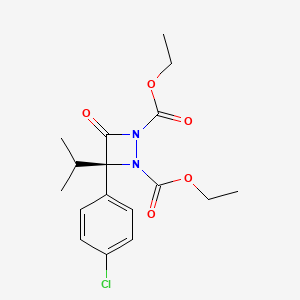

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)



![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
